molecular formula C13H18N2OS B2871418 N-(3-methoxyphenyl)piperidine-1-carbothioamide CAS No. 501077-56-1

N-(3-methoxyphenyl)piperidine-1-carbothioamide

Cat. No.: B2871418
CAS No.: 501077-56-1
M. Wt: 250.36
InChI Key: LCYBFYULQKNLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with significant potential in scientific research. It is known for its diverse applications, ranging from drug development to material synthesis. This compound is part of the piperidine derivatives family, which includes various compounds with notable pharmacological activities.

Mechanism of Action

Target of Action

N-(3-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with potential applications in scientific research. monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

This results in an increased concentration of dopamine, which can help alleviate symptoms in conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by this compound are not explicitly known. If it acts similarly to MAO-B inhibitors, it would affect the dopamine metabolic pathway. By inhibiting the MAO-B enzyme, these compounds prevent the breakdown of dopamine, thus increasing its availability .

Result of Action

If it acts as an MAO-B inhibitor, it could potentially increase the concentration of dopamine in the brain, which could have a significant impact on neurological conditions like Parkinson’s disease .

Chemical Reactions Analysis

N-(3-methoxyphenyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)piperidine-1-carbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets.

    Medicine: Piperidine derivatives, including this compound, have been studied for their anticonvulsant and NMDA receptor antagonistic activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N-(3-methoxyphenyl)piperidine-1-carbothioamide can be compared with other similar compounds, such as:

    Phencyclidine analogues: These compounds also exhibit anticonvulsant effects and NMDA receptor antagonism.

    Other piperidine derivatives: Compounds like piperine and piperlongumine have been studied for their bioactivities and structural similarities.

The uniqueness of this compound lies in its specific methoxy substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-methoxyphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-16-12-7-5-6-11(10-12)14-13(17)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYBFYULQKNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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